molecular formula C23H24N2O3S B3634563 3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B3634563
M. Wt: 408.5 g/mol
InChI Key: HGPAUEJLKZJLHH-UHFFFAOYSA-N
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Description

3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzene sulfonamide with 2-phenylethyl bromide to form 4-[(2-phenylethyl)sulfamoyl]aniline. This intermediate is then reacted with 3-phenylpropanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable subject for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-23(16-11-19-7-3-1-4-8-19)25-21-12-14-22(15-13-21)29(27,28)24-18-17-20-9-5-2-6-10-20/h1-10,12-15,24H,11,16-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPAUEJLKZJLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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